

An In-depth Technical Guide to 4-Cyanopiperidine: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: 4-Cyanopiperidine

Cat. No.: B019701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanopiperidine, also known by its IUPAC name piperidine-4-carbonitrile, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.^[1] Its piperidine scaffold is a prevalent feature in a wide array of pharmaceuticals, and the presence of a nitrile group offers a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the structure, chemical properties, and synthetic methodologies for **4-cyanopiperidine**, tailored for professionals in research and drug development.

Chemical Structure and Formula

The chemical structure of **4-cyanopiperidine** consists of a saturated six-membered heterocycle containing one nitrogen atom (a piperidine ring) with a nitrile (-C≡N) group attached to the fourth carbon atom.

Chemical Formula: C₆H₁₀N₂^[2]^[3]^[4]

SMILES: C1CNCCC1C#N^[2]

InChI Key: FSDNTQSJGHSJBG-UHFFFAOYSA-N^[2]^[4]

Caption: 2D Chemical Structure of **4-Cyanopiperidine**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-cyanopiperidine** is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Weight	110.16 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid/oil	[3]
Melting Point	0 °C	[3]
Boiling Point	226.4 °C at 760 mmHg	[3]
Density	1.0 ± 0.1 g/cm³	[3]
Flash Point	90.7 ± 25.4 °C	[3]
CAS Number	4395-98-6	[2] [3]

Spectral Data

Spectroscopic data is fundamental for the identification and purity assessment of **4-cyanopiperidine**.

Spectroscopy	Key Features	Reference
GC-MS	m/z Top Peak: 57, 2nd Highest: 56, 3rd Highest: 43	[2]
IR Spectroscopy	Awaited from experimental data, expected C≡N stretch $\sim 2240\text{ cm}^{-1}$	
^1H NMR (DMSO-d ₆ , for HCl salt)	δ : 9.32 (br, 1H), 3.18-3.08 (m, 3H), 2.97-2.92 (m, 2H), 2.08-2.04 (m, 2H), 1.95-1.85 (m, 2H)	[5]
^{13}C NMR	Awaited from experimental data	

Experimental Protocols

The synthesis of **4-cyanopiperidine** is most commonly achieved through the dehydration of piperidine-4-carboxamide. Below are detailed protocols for this conversion.

Protocol 1: Synthesis of 4-Cyanopiperidine Hydrochloride via Dehydration with Thionyl Chloride

This protocol describes the synthesis of the hydrochloride salt of **4-cyanopiperidine**, which is often a stable and easily handled form of the compound.

Materials:

- Piperidine-4-carboxamide (Isonipecotamide)
- Dibutylformamide
- Thionyl chloride (SOCl₂)
- Toluene
- Nitrogen or Argon atmosphere

Procedure:

- To a suspension of piperidine-4-carboxamide (10 g, 75.7 mmol) in toluene (50 ml), add dibutylformamide (11.9 g, 75.7 mmol) at 20 °C over 5 minutes.
- After stirring for 5 minutes, initiate the dropwise addition of thionyl chloride (18.91 g, 158.9 mmol) at 20 °C. The addition should take approximately 45 minutes, maintaining the temperature at 20 °C.
- After the addition is complete, stir the reaction mixture at 20 °C for an additional 18 hours.
- Filter the resulting suspension and wash the filter cake with toluene.
- Dry the collected solid under vacuum to yield **4-cyanopiperidine** hydrochloride as a colorless solid.

Purity Analysis: The purity of the final product can be determined by GC analysis after silylation.[\[6\]](#)[\[7\]](#)

Protocol 2: Alternative Dehydration using Phosphorus Oxychloride

An alternative method involves the use of phosphorus oxychloride as the dehydrating agent.

Materials:

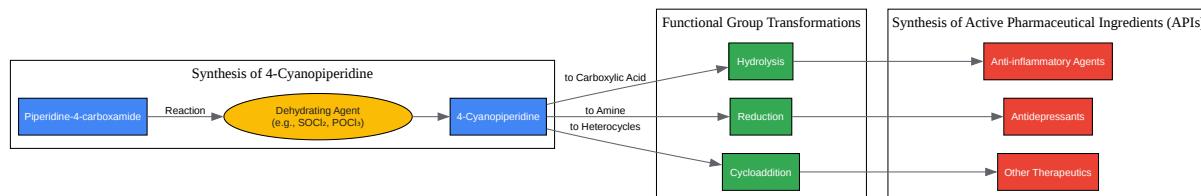
- Piperidine-4-carboxamide (Isonipecotamide)
- Phosphorus oxychloride (POCl_3)
- Methylene chloride
- Ether
- Aqueous sodium hydroxide solution

Procedure:

- Treat piperidine-4-carboxamide with phosphorus oxychloride.
- The crude **4-cyanopiperidine** hydrochloride obtained is taken up in water.
- Adjust the aqueous phase to pH 13 with a concentrated aqueous sodium hydroxide solution.
- Extract the aqueous phase first with methylene chloride and then repeatedly with ether.
- Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvents by rotary evaporation.
- The remaining oil can be further purified by distillation.[5]

Role in Drug Development

4-Cyanopiperidine is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a key synthon for a variety of drug candidates.



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